1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea - 1207008-37-4

1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea

Catalog Number: EVT-3050951
CAS Number: 1207008-37-4
Molecular Formula: C22H21FN2O4
Molecular Weight: 396.418
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R-(+)-N-(2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1, 4-benzodiazepin-3-yl)-N1-(3-methylphenyl)urea (L-365,260)

Compound Description: L-365,260 is a selective cholecystokinin (CCK) B receptor antagonist. It strongly potentiates the antinociceptive effects of the enkephalin-catabolizing enzyme inhibitor RB 101 in both spinal and supraspinal levels. [] This suggests an opposing physiological role of endogenous CCK and opioid peptides in pain control. []

4-([2-[[3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[tricyclo[3.3, 1.1(3.7)]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl] amin)-4-oxo-[R-(R,R)]butanoate-N-methyl-D-glucamine (PD-134,308)

Compound Description: PD-134,308 is another selective cholecystokinin (CCK) B receptor antagonist, similar to L-365,260. It also enhances the antinociceptive effects of the enkephalin-catabolizing enzyme inhibitor RB 101 and exhibits efficacy in reversing pain perception. []

N-(2-Adamantyloxycarbonyl)-D-alpha-methyltryptophanyl-[N-(2- (4-chlorophenyl)ethyl)]glycine (RB 211)

Compound Description: RB 211 is a third selective cholecystokinin (CCK) B receptor antagonist identified in the papers. It shares the pain-modulating properties with L-365,260 and PD-134,308 by enhancing the activity of enkephalins, suggesting a potential therapeutic role in pain management. []

Relevance: While not directly sharing structural features with 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea, compound 2 serves as a starting point for the development of related compounds with improved metabolic stability, particularly focusing on replacing the side-chain amide moiety. [] This approach highlights the importance of structural modifications for optimizing the pharmacokinetic properties of biologically active molecules.

N-Benzyl-N′-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea (1)

Compound Description: This compound is an antipyrine derivative and serves as a starting material for synthesizing various heterocyclic compounds, including 1,3-oxazole and triazole derivatives. []

3-Chloro-2,3-dimethyl-1-phenylpyrazolidin-5-one (Chlorophenazone)

Compound Description: Chlorophenazone is a pyrazolidinone derivative used as a starting material for synthesizing various pyrazole derivatives. []

Relevance: While not directly sharing the urea group with 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea, Chlorophenazone demonstrates the use of pyrazole-based structures as building blocks for potentially bioactive compounds. Its reaction with aromatic aldehydes to produce (E)-3-Chloro-4-arylidene-2,3-dimethyl-1-phenylpyrazolidin-5-one derivatives, which are then used for synthesizing pyrimidine and pyrazole derivatives, highlights the potential for modifying pyrazole-based structures to generate diverse chemical entities. []

2-Amino-4-carbonyl-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine

Compound Description: This compound is an intermediate in the synthesis of pemetrexed disodium, an antifolate drug used in cancer treatment. []

(±)-1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane hydrochloride (DOI)

Compound Description: DOI is a preferential 5-HT2A/C receptor agonist that exhibits antinociceptive effects in a rat model of neuropathic pain. [] Its inhibitory effect can be blocked by selective 5-HT2A/C receptor antagonists. []

3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives

Compound Description: This series of compounds are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase, a key player in cell growth and angiogenesis. [] They exhibit significant antitumor effects in vivo. []

(R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102)

Compound Description: ABT-102 is a potent TRPV1 antagonist developed by replacing substituted benzyl groups with an indan rigid moiety in an N-indazole-N'-benzyl urea series. [] It shows promising analgesic activity and drug-like properties. []

5-(N-Benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (9k: TAK-013)

Compound Description: TAK-013 is a highly potent and orally active non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. [] It shows high binding affinity and potent in vitro antagonistic activity. [] Oral administration of TAK-013 effectively suppresses plasma LH levels in monkeys. []

1-(Amino-N-arylmethanethio)-3-(1-substituted benzyl-2,3-dioxoindolin-5yl) ureas

Compound Description: This series of compounds, with variations in substituents on the phenyl rings, were evaluated for antidepressant and antinociceptive activity. [] The 4-methoxy and 2-chloro derivatives emerged as promising compounds. []

1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea (A-425619)

Compound Description: A-425619 is a novel, potent, and selective antagonist for both human and rat TRPV1 receptors. [] It effectively relieves acute and chronic inflammatory pain and postoperative pain in rat models. []

Properties

CAS Number

1207008-37-4

Product Name

1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[[3-(4-fluorophenoxy)phenyl]methyl]urea

Molecular Formula

C22H21FN2O4

Molecular Weight

396.418

InChI

InChI=1S/C22H21FN2O4/c1-27-20-8-4-7-19(21(20)28-2)25-22(26)24-14-15-5-3-6-18(13-15)29-17-11-9-16(23)10-12-17/h3-13H,14H2,1-2H3,(H2,24,25,26)

InChI Key

XBUXENKZUWZESG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2=CC(=CC=C2)OC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.